molecular formula C24H23N3O4 B11373428 methyl 4-{[(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetyl]amino}benzoate

methyl 4-{[(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetyl]amino}benzoate

Cat. No.: B11373428
M. Wt: 417.5 g/mol
InChI Key: ZRFFXLBQLRPZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a phthalazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the cyclization of a suitable precursor to form the phthalazinone ring. This can be achieved through the reaction of hydrazine derivatives with cyclic anhydrides under acidic or basic conditions.

    Acetylation: The phthalazinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Methyl 4-aminobenzoate: The acetylated phthalazinone is then coupled with methyl 4-aminobenzoate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl groups in the phthalazinone core can yield alcohols or amines, depending on the reducing agent used.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The phthalazinone core is known for its bioactivity, which can be harnessed in drug discovery.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism by which methyl 4-{[(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetyl]amino}benzoate exerts its effects depends on its interaction with biological targets. The phthalazinone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites, leading to changes in the biological pathway.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds like 4-oxo-3,4-dihydrophthalazine-1-carboxamide share a similar core structure and exhibit comparable biological activities.

    Benzamide Derivatives: Compounds such as N-(4-methoxyphenyl)benzamide have similar functional groups and are used in similar applications.

Uniqueness

Methyl 4-{[(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 4-[[2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetyl]amino]benzoate

InChI

InChI=1S/C24H23N3O4/c1-31-24(30)17-11-13-18(14-12-17)25-21(28)15-27-23(29)20-10-6-5-9-19(20)22(26-27)16-7-3-2-4-8-16/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,25,28)

InChI Key

ZRFFXLBQLRPZDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.